molecular formula C8H8ClNO2 B2536572 3-Chloro-2-(oxetan-3-yloxy)pyridine CAS No. 2197735-07-0

3-Chloro-2-(oxetan-3-yloxy)pyridine

Cat. No. B2536572
CAS RN: 2197735-07-0
M. Wt: 185.61
InChI Key: HNBAEXIRHKAYDH-UHFFFAOYSA-N
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Description

3-Chloro-2-(oxetan-3-yloxy)pyridine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a pyridine ring and an oxetane ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Oxidation Properties and Complex Formation

Compounds containing pyridine derivatives play a significant role in oxidation reactions and complex formation due to their ability to undergo reversible one-electron oxidations. Such properties make them suitable for studying redox reactions, acid-base properties, and potential applications in catalysis and environmental remediation. For instance, the Ru(bpy)/sub 2/(py)H/sub 2/O/sup 3 +/ complex demonstrates enhanced acid properties, which could be pertinent in the context of water oxidation, oxygen reduction, and the formation of oxo-bridged dimers (Moyer & Meyer, 1981).

Molecular Properties and Quantum Chemical Investigations

Pyridine derivatives are subjects of quantum chemical calculations to determine their molecular properties, including electronic properties, orbital energies, and molecular densities. Such studies contribute to a deeper understanding of their reactivity, stability, and potential applications in designing new materials with specific electronic or optical properties (Bouklah et al., 2012).

Degradation Mechanisms in Environmental Applications

Investigating the degradation mechanisms of pyridine compounds in environmental contexts, such as in drinking water treatment, is crucial for developing efficient removal strategies for hazardous materials. For example, the dielectric barrier discharge (DBD) system's ability to degrade pyridine through strong oxidizing agents like ozone and hydroxyl radicals provides valuable insights into treating nitrogen heterocyclic compounds in water (Li et al., 2017).

Hydrogen Bonding and Material Architecture

The study of pyridine-based hydrazones and their hydrogen bonding capabilities highlights the importance of non-covalent interactions in material science. Understanding these interactions can lead to the development of novel materials with specific structural and functional properties, such as in the design of supramolecular architectures and materials with nonlinear optical (NLO) properties (Khalid et al., 2021).

Coordination Chemistry and Ligand Applications

Pyridine derivatives serve as versatile ligands in coordination chemistry, enabling the synthesis of complexes with varied properties, from luminescent compounds for biological sensing to materials exhibiting unusual thermal and photochemical transitions. This versatility underscores the potential of pyridine derivatives in developing functional materials for sensing, catalysis, and electronic applications (Halcrow, 2005).

properties

IUPAC Name

3-chloro-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBAEXIRHKAYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(oxetan-3-yloxy)pyridine

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